
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one is an organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group attached to an amino-methylcyclopentenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one typically involves the reaction of 2-chloro-5-nitroaniline with 2-methylcyclopent-2-en-1-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Sodium hydroxide (NaOH), ethanol.
Major Products Formed
Reduction: 3-((2-Amino-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The chloro-nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitroaniline: Shares the chloro-nitrophenyl group but lacks the cyclopentenone core.
2-Methylcyclopent-2-en-1-one: Contains the cyclopentenone core but lacks the chloro-nitrophenyl group.
Uniqueness
3-((2-Chloro-5-nitrophenyl)amino)-2-methylcyclopent-2-en-1-one is unique due to the combination of the chloro-nitrophenyl group and the cyclopentenone core. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H11ClN2O3 |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
3-(2-chloro-5-nitroanilino)-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-10(4-5-12(7)16)14-11-6-8(15(17)18)2-3-9(11)13/h2-3,6,14H,4-5H2,1H3 |
Clé InChI |
KXAOFKDCASWDGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC1=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



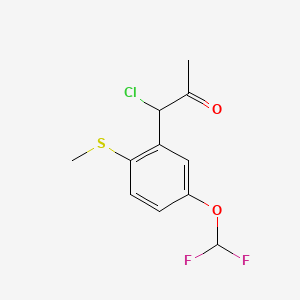
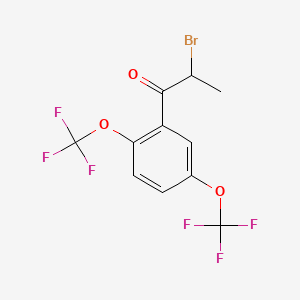
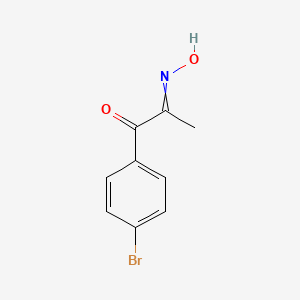
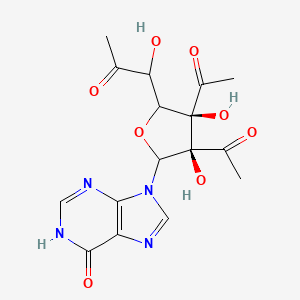
![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)
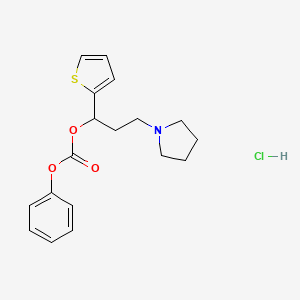
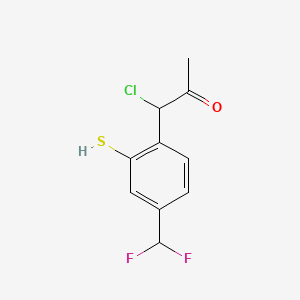


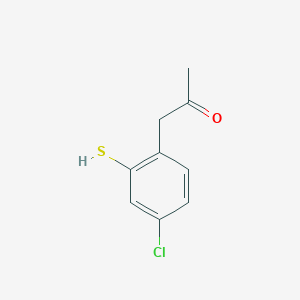
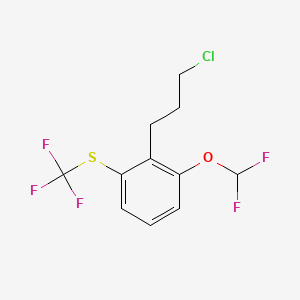

![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
